molecular formula C10H7ClN4S B13995419 4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine

4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine

Cat. No.: B13995419
M. Wt: 250.71 g/mol
InChI Key: RTWJMXOOPCRJOF-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core substituted with a 4-chloro and 1-methylpyrazol-4-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with thiophene derivatives . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 4-amino-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or other reduced derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7ClN4S

Molecular Weight

250.71 g/mol

IUPAC Name

4-chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C10H7ClN4S/c1-15-4-6(3-14-15)8-2-7-9(16-8)10(11)13-5-12-7/h2-5H,1H3

InChI Key

RTWJMXOOPCRJOF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(S2)C(=NC=N3)Cl

Origin of Product

United States

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